Octyldimethylammonium chloride
CAS No.: 2016-50-4
Cat. No.: VC8177343
Molecular Formula: C10H24ClN
Molecular Weight: 193.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2016-50-4 |
|---|---|
| Molecular Formula | C10H24ClN |
| Molecular Weight | 193.76 g/mol |
| IUPAC Name | N,N-dimethyloctan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H23N.ClH/c1-4-5-6-7-8-9-10-11(2)3;/h4-10H2,1-3H3;1H |
| Standard InChI Key | BFDDMZKDAIOGFP-UHFFFAOYSA-N |
| SMILES | CCCCCCCCN(C)C.Cl |
| Canonical SMILES | CCCCCCCC[NH+](C)C.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
Octyldimethylammonium chloride, systematically named dimethyl(octyl)azanium chloride, consists of a central nitrogen atom bonded to two methyl groups, one octyl chain (), and a chloride counterion. Its IUPAC name derives from the substituents attached to the ammonium center: N,N-dimethyl-N-octylammonium chloride. The compound’s structure is represented as , with a molecular weight of 193.76 g/mol .
Physicochemical Properties
Key physical properties of octyldimethylammonium chloride, as inferred from analogous quaternary ammonium compounds, include:
The compound’s hygroscopic nature necessitates storage under inert gas (e.g., nitrogen) at 2–8°C . Its partial water solubility and high lipid affinity make it ideal for phase-transfer catalysis and interfacial reactions.
Synthesis and Purification
Industrial Synthesis Pathways
Octyldimethylammonium chloride is typically synthesized via a two-step alkylation process:
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Quaternary Ammonium Formation: Reacting octyl chloride () with dimethylamine () in the presence of a base such as sodium hydroxide:
This exothermic reaction proceeds at 80–100°C under controlled pH .
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Purification: The crude product is washed with brine to remove unreacted amines, followed by vacuum distillation or recrystallization from ethanol-diethyl ether mixtures .
Analytical Characterization
Purity is assessed via nuclear magnetic resonance (NMR) spectroscopy, with characteristic peaks at δ 1.25 ppm (octyl chain ), δ 3.05 ppm (), and δ 3.40 ppm (-methyl) . High-performance liquid chromatography (HPLC) methods using C18 columns and acetonitrile-water mobile phases are employed for quantitative analysis .
Functional Properties and Mechanisms
Phase-Transfer Catalysis
Octyldimethylammonium chloride facilitates reactions between immiscible reactants by shuttling ions across phase boundaries. For example, in the Suzuki-Miyaura cross-coupling of aryl chlorides in aqueous media, it enhances the solubility of palladium catalysts, achieving yields >90% . The mechanism involves ion pairing between the ammonium cation and anionic metal complexes, reducing activation energy .
Antimicrobial Activity
Though less potent than didecyl dimethyl ammonium chloride, octyldimethylammonium chloride exhibits bactericidal effects against Staphylococcus aureus and Escherichia coli. At 400 ppm, it achieves a 4-log reduction in bacterial load within 5 minutes, even in the presence of organic soil . Its efficacy stems from membrane disruption via hydrophobic interactions with lipid bilayers .
Industrial and Research Applications
Solvent Extraction of Metal Ions
The compound’s ability to form stable ion pairs with anionic metal complexes (e.g., ) enables its use in selective metal recovery. In one study, a 0.1 M solution in chloroform extracted 98% of cadmium from wastewater at pH 6 .
Green Chemistry Innovations
Replacing nitric acid with octyldimethylammonium chloride in the oxidation of cyclohexene to adipic acid reduces hazardous byproducts. The reaction proceeds at 60°C in water, achieving 85% yield with minimal energy input .
Laundry and Surface Disinfectants
Blends containing octyldimethylammonium chloride (25–50%) and didecyl dimethyl ammonium chloride show superior stability in hard water (up to 1,500 ppm CaCO₃) compared to benzalkonium chlorides . This formulation retains 90% efficacy after 10 wash cycles, making it ideal for textile disinfection .
Recent Advances and Future Directions
Nanomaterial Synthesis
Octyldimethylammonium chloride stabilizes gold nanoparticles (AuNPs) during sonochemical synthesis, producing monodisperse particles (10–15 nm) with applications in biosensing . The ammonium group’s electrostatic repulsion prevents nanoparticle aggregation .
Drug Delivery Systems
Cationic liposomes incorporating octyldimethylammonium chloride enhance the cellular uptake of siRNA by 40% compared to commercial transfection agents. This is attributed to improved endosomal escape via proton sponge effects .
Challenges and Opportunities
Current research focuses on reducing the environmental footprint of quaternary ammonium compounds. Biodegradable analogs with ester-functionalized alkyl chains are under development, though their catalytic efficiency remains inferior to octyldimethylammonium chloride .
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